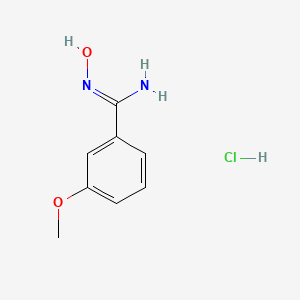

3-Methoxybenzamidoxime hcl

Description

Properties

IUPAC Name |

N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-7-4-2-3-6(5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAOZIAFESTUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzamidoxime Hydrochloride: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Amidoxime Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the amidoxime functional group represents a cornerstone for the development of novel therapeutics. Amidoximes, which are N-hydroxylated amidines, serve as versatile bioisosteres of carboxylic acids, esters, and amides, offering unique physicochemical properties that can enhance drug-like characteristics.[1] Their significance is particularly pronounced in their role as prodrugs for amidines, which are potent but often poorly absorbed basic compounds.[1] The conversion of the amidoxime to the amidine moiety in vivo can lead to improved pharmacokinetic profiles. Furthermore, the amidoxime group itself is a powerful chelating agent for metal ions, a property leveraged in the design of metalloenzyme inhibitors.

This guide focuses on a specific, valuable derivative: 3-Methoxybenzamidoxime Hydrochloride. The presence of the methoxy group at the 3-position of the benzene ring modulates the electronic and steric properties of the molecule, influencing its reactivity, solubility, and biological interactions. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its current and potential applications for researchers and professionals in drug development.

Core Molecular Attributes

The fundamental characteristics of 3-Methoxybenzamidoxime and its hydrochloride salt are pivotal for its application in research and synthesis. The hydrochloride salt form is typically preferred for its improved stability and solubility in aqueous media.

| Property | Value | Source |

| Chemical Name | 3-Methoxybenzamidoxime Hydrochloride | - |

| Synonyms | N'-hydroxy-3-methoxybenzimidamide HCl | [2] |

| Molecular Formula | C₈H₁₀N₂O₂·HCl | [2] |

| Molecular Weight | 202.64 g/mol | Calculated* |

| CAS Number (Free Base) | 73647-50-4 | [2] |

| Appearance | Typically a white to off-white solid | General |

*Note: The molecular weight is calculated based on the confirmed formula of the free base (C₈H₁₀N₂O₂) and the addition of hydrogen chloride (HCl).

Synthesis of 3-Methoxybenzamidoxime Hydrochloride: A Validated Protocol

The synthesis of benzamidoxime derivatives is a well-established process in organic chemistry, most commonly achieved through the reaction of a benzonitrile precursor with hydroxylamine.[3] This method is reliable and provides a high yield of the desired product. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Causality Behind Experimental Choices

-

Starting Material : 3-Methoxybenzonitrile is the logical precursor, as the nitrile group is readily converted to the amidoxime. The methoxy group is stable under these reaction conditions.

-

Reagent : Hydroxylamine hydrochloride is a common and stable source of hydroxylamine. A base, such as sodium carbonate or triethylamine, is required to liberate the free hydroxylamine in situ for the reaction to proceed.

-

Solvent : An alcohol, such as ethanol or methanol, is an excellent solvent for both the reactants and is compatible with the reaction conditions.

-

Temperature : The reaction is typically heated to reflux to ensure a reasonable reaction rate.

-

Salt Formation : The addition of hydrochloric acid to the isolated free base in a suitable solvent like isopropanol or ether allows for the controlled precipitation of the stable hydrochloride salt.

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to 3-Methoxybenzamidoxime as a Prodrug for Amidines

Abstract: The strategic design of prodrugs represents a cornerstone of modern medicinal chemistry, enabling the optimization of pharmacokinetic and pharmacodynamic profiles of therapeutically promising but challenging molecules. Amidines, a class of potent enzyme inhibitors and receptor ligands, frequently exhibit poor oral bioavailability due to their basicity and resulting high charge at physiological pH. The amidoxime prodrug strategy is a well-established approach to overcome this limitation. This technical guide provides a comprehensive overview of 3-methoxybenzamidoxime as a case study for an amidoxime-based prodrug. We will delve into the scientific rationale, synthetic chemistry, analytical characterization, and the critical bioactivation pathways of this prodrug, offering a detailed framework for researchers and drug development professionals.

Introduction: The Amidine Challenge and the Amidoxime Solution

Amidines are organic compounds characterized by the functional group RC(NH)NH2. Their inherent basicity allows them to act as potent mimics of protonated arginine residues, leading to strong interactions with the active sites of various enzymes, particularly serine proteases. However, this same basicity results in high polarity and a positive charge at physiological pH, which significantly hinders their oral absorption and overall bioavailability.

To circumvent these challenges, the amidoxime prodrug approach has been widely adopted. Amidoximes, or N'-hydroxyamidines, are N-hydroxylated derivatives of amidines. This modification reduces the basicity of the functional group, leading to a more lipophilic and less charged molecule that can more readily traverse biological membranes. In vivo, amidoximes are enzymatically reduced back to the active amidine form, releasing the therapeutic agent at the desired site of action.

This guide will focus on 3-methoxybenzamidoxime as a representative example of this prodrug strategy. The methoxy substitution allows for modulation of the electronic and steric properties of the molecule, which can influence its stability, metabolism, and ultimately, its efficacy as a prodrug.

Synthesis and Characterization of 3-Methoxybenzamidoxime

The synthesis of 3-methoxybenzamidoxime typically proceeds through a two-step process, starting from the commercially available 3-methoxybenzonitrile.

Synthesis of 3-Methoxybenzamidoxime from 3-Methoxybenzonitrile

The most common method for the synthesis of benzamidoximes is the reaction of the corresponding benzonitrile with hydroxylamine.

Experimental Protocol:

Materials:

-

3-Methoxybenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Hydroxylamine Free Base: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water. In a separate beaker, prepare a solution of sodium carbonate (0.6 equivalents) in water. Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring. The free hydroxylamine is used in the next step. Caution: Hydroxylamine is a potentially explosive compound and should be handled with care.

-

Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser, dissolve 3-methoxybenzonitrile (1 equivalent) in ethanol.

-

Reaction: Add the freshly prepared aqueous solution of hydroxylamine to the ethanolic solution of 3-methoxybenzonitrile.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add ethyl acetate to extract the product. Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 3-methoxybenzamidoxime can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a crystalline solid.

Characterization of 3-Methoxybenzamidoxime

The identity and purity of the synthesized 3-methoxybenzamidoxime should be confirmed using standard analytical techniques.

Table 1: Analytical Characterization Methods for 3-Methoxybenzamidoxime

| Analytical Technique | Expected Observations |

| ¹H NMR (Nuclear Magnetic Resonance) | Aromatic protons in the region of 6.8-7.5 ppm, a singlet for the methoxy group protons around 3.8 ppm, and broad singlets for the NH₂ and OH protons. |

| ¹³C NMR (Nuclear Magnetic Resonance) | Aromatic carbons, a carbon signal for the methoxy group around 55 ppm, and a signal for the amidoxime carbon (C=NOH) in the range of 150-160 ppm. |

| MS (Mass Spectrometry) | The molecular ion peak corresponding to the mass of 3-methoxybenzamidoxime (C₈H₁₀N₂O₂), which is 166.18 g/mol . |

| HPLC (High-Performance Liquid Chromatography) | A single major peak indicating the purity of the compound. |

In Vitro Metabolic Conversion of 3-Methoxybenzamidoxime to 3-Methoxybenzamidine

The conversion of the amidoxime prodrug to the active amidine is a critical step for its therapeutic efficacy. This bioactivation is primarily mediated by the mitochondrial amidoxime-reducing component (mARC) enzyme system, which involves cytochrome b5 type B (CYB5B) and NADH-cytochrome b5 reductase (CYB5R). Cytochrome P450 enzymes have also been implicated in the metabolism of some amidoximes.[1]

Experimental Protocol for In Vitro Metabolism in Rat Liver Microsomes:

Materials:

-

3-Methoxybenzamidoxime

-

3-Methoxybenzamidine (as a reference standard)

-

Rat liver microsomes (RLM)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, rat liver microsomes (e.g., 0.5 mg/mL final concentration), and 3-methoxybenzamidoxime (e.g., 10 µM final concentration).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the substrate to equilibrate with the enzymes.[2]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[2]

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also precipitates the microsomal proteins.[2]

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence of 3-methoxybenzamidine and the remaining 3-methoxybenzamidoxime using a validated LC-MS/MS method.

Analytical Method for Quantification

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method should be developed and validated for the simultaneous quantification of 3-methoxybenzamidoxime and 3-methoxybenzamidine in the in vitro and in vivo samples.

Table 2: Proposed LC-MS/MS Parameters for Analysis

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of water and acetonitrile containing a small percentage of formic acid. |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MS/MS Transitions | Specific precursor-to-product ion transitions for 3-methoxybenzamidoxime and 3-methoxybenzamidine, and the internal standard. |

In Vivo Pharmacokinetic Evaluation

To assess the prodrug's ability to improve oral bioavailability, an in vivo pharmacokinetic study in a suitable animal model, such as rats, is essential.[3]

Experimental Protocol for Oral Bioavailability Study in Rats:

Animals:

-

Male Sprague-Dawley rats (or another appropriate strain)

Dosing:

-

Administer 3-methoxybenzamidoxime orally (e.g., via gavage) at a predetermined dose.

-

Administer the active drug, 3-methoxybenzamidine, intravenously to a separate group of rats to determine its absolute bioavailability.

Blood Sampling:

-

Collect blood samples from the tail vein or another appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[4]

-

Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

Analysis:

-

Quantify the concentrations of 3-methoxybenzamidoxime and 3-methoxybenzamidine in the plasma samples using the validated LC-MS/MS method.

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t₁/₂ (half-life) for both the prodrug and the active amidine.

-

Calculate the oral bioavailability (F%) of 3-methoxybenzamidine after administration of the prodrug using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualization of Key Processes

Metabolic Conversion Pathway

The following diagram illustrates the enzymatic conversion of the 3-methoxybenzamidoxime prodrug to the active 3-methoxybenzamidine.

Caption: Enzymatic reduction of 3-methoxybenzamidoxime.

Experimental Workflow

The logical flow of the experimental evaluation of 3-methoxybenzamidoxime as a prodrug is depicted below.

Sources

An In-depth Technical Guide to the Safe Handling and Hazard Profile of 3-Methoxybenzamidoxime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Chemical Identity

3-Methoxybenzamidoxime hydrochloride is a specialized organic compound primarily utilized in medicinal chemistry and drug discovery as a building block or intermediate. Its structure, featuring a methoxy-substituted benzene ring coupled with an amidoxime functional group and presented as a hydrochloride salt, makes it a versatile reagent. The amidoxime moiety is of particular interest as it can act as a nitric oxide donor, a bioisostere for carboxylic acids, or a precursor to other heterocyclic systems. The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous media.

Given its specific and often niche applications in targeted research, a comprehensive, officially registered Material Safety Data Sheet (MSDS) is not always readily available. Therefore, this guide has been synthesized by a senior application scientist to provide a robust safety and handling framework. The subsequent analysis is grounded in the fundamental principles of chemical reactivity and draws upon safety data from structurally analogous compounds to construct a reliable, inferred hazard profile.

Core Rationale: The presence of the hydrochloride salt is the primary driver of the compound's hazardous properties. This functionalization renders the molecule acidic and corrosive, demanding stringent handling protocols analogous to those for other corrosive solid amine salts.

Table 1: Chemical Identifiers and Properties (Data from Analogous Compounds)

| Property | Value | Source/Analogue |

|---|---|---|

| Chemical Name | 3-Methoxybenzamidoxime hydrochloride | - |

| Molecular Formula | C₈H₁₁ClN₂O₂ | Calculated |

| Molecular Weight | 202.64 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid/crystalline powder. | Inferred from similar organic salts[1]. |

| Melting Point | Not available. (For analogue 3-Methoxybenzamidine HCl: 165-166 °C) | ECHEMI[1] |

Section 2: Inferred Hazard Profile and GHS Classification

Based on its structure as a hydrochloride salt of an organic base, 3-Methoxybenzamidoxime HCl is predicted to be a hazardous substance. The primary hazards stem from its corrosive nature. The Globally Harmonized System (GHS) classification is inferred from compounds like methoxylamine hydrochloride and other corrosive organic hydrochlorides.[2][3]

GHS Pictograms:

Inferred Hazard Statements:

-

H290: May be corrosive to metals. [2][5]* H314: Causes severe skin burns and eye damage. [2][6]* H335: May cause respiratory irritation. [2][7][8] Inferred Precautionary Statements:

-

Prevention (P2xx):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray. * P264: Wash skin thoroughly after handling. [2] * P271: Use only outdoors or in a well-ventilated area. [2] * P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. [2]* Response (P3xx):

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [2] * P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. [2] * P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [2][9] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2][9] * P310: Immediately call a POISON CENTER/doctor. [2]* Storage (P4xx):

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed. [2] * P405: Store locked up. [2] * P406: Store in a corrosion resistant container with a resistant inner liner. [2]* Disposal (P5xx):

-

P501: Dispose of contents/container to an approved waste disposal plant. [2][7]

-

Caption: Inferred GHS Hazard Classification Flow.

Section 3: Proactive Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount when handling corrosive solids. The primary risks are inadvertent contact with skin or eyes and inhalation of airborne particles. The following protocols are designed as a self-validating system to minimize exposure.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to contain the chemical at the source, preventing it from entering the laboratory environment.

-

Fume Hood: All weighing and manipulation of the solid compound must be performed inside a certified chemical fume hood. [5]This is non-negotiable. The fume hood contains airborne particulates and protects the user from inhalation.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions. [4][10]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect the user from direct contact. The choice of PPE must be deliberate and based on the corrosive hazard. [2][5] Table 2: PPE Selection Protocol

| Body Part | Required PPE | Rationale and Standard |

|---|---|---|

| Hands | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier. Always inspect gloves before use and practice proper removal techniques to avoid skin contact. [11] |

| Eyes/Face | Safety Goggles & Face Shield | Goggles provide a seal against dust and splashes. A face shield is mandatory when handling larger quantities or when there is a significant splash risk, protecting the entire face from corrosive materials. [2][5] |

| Body | Chemical-Resistant Lab Coat | Protects skin and personal clothing from contamination. Should be fully buttoned. |

Caption: Step-by-step workflow for safe handling.

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational and all required PPE is correctly donned. Prepare a designated hazardous waste container.

-

Aliquotting: Conduct all weighing and transfers on a disposable weigh paper or within a glass beaker inside the fume hood to contain any spills. Avoid creating dust by handling the material gently. 3. In Use: If making a solution, add the solid slowly to the solvent (e.g., water or buffer) to control any exothermic reaction. Never add water to the solid.

-

Storage: After use, ensure the container is tightly sealed to prevent the hygroscopic material from absorbing moisture. [3]Store in a designated corrosives cabinet away from incompatible materials such as bases, strong oxidizing agents, and metals. [4][5][10]

Section 4: Emergency Response and First Aid

Rapid and correct response to an exposure is critical to mitigating injury from corrosive substances.

First-Aid Measures

The immediate action for any exposure is copious irrigation with water.

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open. [2]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. [2]Seek medical attention if irritation or burns develop.

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. [2][9]If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor immediately. [2]* Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. [2]Give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4]

Spill Response Protocol

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or creates significant dust.

-

Contain & Neutralize: For small spills, cover with a neutral absorbent material like sand or vermiculite. For larger spills, first neutralize the material by carefully applying a weak base such as sodium bicarbonate or lime. [4]4. Collect: Carefully sweep or scoop the absorbed/neutralized material into a labeled, sealable hazardous waste container. Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly with water. [4]6. Dispose: Dispose of the waste container and any contaminated materials through your institution's hazardous waste program.

Caption: Immediate response actions for personnel exposure.

Section 5: Toxicological and Ecological Information

Toxicological Profile (Inferred): Specific toxicological data for 3-Methoxybenzamidoxime HCl is not available. The primary toxicological concern is its corrosivity. Contact will cause chemical burns to the skin and severe, potentially permanent damage to the eyes. [6]Inhalation of dust will cause irritation and potential corrosion of the mucous membranes and respiratory tract. [5][9]Ingestion is expected to cause burns to the gastrointestinal tract. [3]It is not classified as a carcinogen or mutagen based on available data for analogous structures. [6] Ecological Profile: Data is not available. However, as with any laboratory chemical, it should not be allowed to enter drains or the environment. The hydrochloride nature could alter the pH of local aquatic systems, potentially harming aquatic life.

References

- SAFETY D

- SAFETY DATA SHEET Methoxylamine Hydrochloride solution. (2023). Deepak Nitrite.

- SAFETY DATA SHEET Methoxylamine Hydrochloride solution. (2020). Deepak Group.

- SAFETY DATA SHEET 3-Methoxybenzamide. (2025). Fisher Scientific.

- 3-methoxy Tyramine (hydrochloride)

- Safety Data Sheet Hydrochloric Acid, 3M. (2015). Fisher Scientific.

- SAFETY D

- SAFETY DATA SHEET METHOXYAMINE HYDROCHLORIDE. (2019). Spectrum Chemical.

- SAFETY D

- Safety Data Sheet Hydrochloric Acid.Eurofins Australia.

- Safety Data Sheet: Hydrochloric acid 37%.Chemos GmbH & Co.KG.

- Safety Data Sheet Hydrochloric Acid 3.0M. (2022). Columbus Chemical.

- 3-Methoxybenzamide PubChem Compound Summary.

- 3-METHOXYBENZAMIDINE HYDROCHLORIDE Inform

Sources

- 1. echemi.com [echemi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. columbuschemical.com [columbuschemical.com]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. media.laballey.com [media.laballey.com]

- 11. eurofins.com.au [eurofins.com.au]

Methodological & Application

Application Note: High-Purity Synthesis of 3-Methoxybenzamidoxime Hydrochloride

Abstract & Application Scope

This application note details the optimized protocol for synthesizing 3-methoxybenzamidoxime hydrochloride , a critical building block in medicinal chemistry. Amidoximes are essential precursors for 1,2,4-oxadiazoles (bioisosteres of esters/amides) and are increasingly utilized in peptidomimetics and prodrug design.

This guide moves beyond standard textbook descriptions, addressing common scale-up pitfalls such as thermal instability of hydroxylamine, "amide" byproduct formation, and salt stoichiometry control.

Safety & Hazard Assessment (Critical)

WARNING: This protocol utilizes Hydroxylamine Hydrochloride , a compound with significant thermal instability and toxicity risks.

-

Explosion Hazard: Hydroxylamine free base and its salts can decompose explosively if heated to dryness or subjected to shock. NEVER distill reaction mixtures containing unreacted hydroxylamine to complete dryness.

-

Mutagenicity: Hydroxylamine is a suspected mutagen. Double-gloving and use of a fume hood are mandatory.

-

Incompatibility: Avoid contact with heavy metals (Fe, Cu), which catalyze decomposition. Use glass or Teflon-coated equipment.

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic addition of hydroxylamine (generated in situ) to the nitrile carbon of 3-methoxybenzonitrile.

Mechanistic Insight

The reaction is governed by the nucleophilicity of the hydroxylamine nitrogen. We utilize Sodium Carbonate (Na₂CO₃) rather than stronger bases (like NaOH) to generate the free hydroxylamine.

-

Why? Strong hydroxide bases promote the competing hydrolysis of the nitrile to the primary amide (3-methoxybenzamide), a difficult-to-remove impurity. Carbonate provides a buffered alkaline environment sufficient to deprotonate NH₂OH·HCl without accelerating nitrile hydrolysis.

Caption: Nucleophilic addition mechanism avoiding amide hydrolysis pathway.

Materials & Equipment

| Component | Grade/Spec | Role |

| 3-Methoxybenzonitrile | >98% Purity | Starting Material |

| Hydroxylamine HCl | >99% Dry | Reagent |

| Sodium Carbonate | Anhydrous, Powder | Base (to free NH₂OH) |

| Ethanol (EtOH) | Absolute or 95% | Solvent |

| HCl in Dioxane | 4.0 M Solution | Salt Formation Agent |

| Ethyl Acetate | ACS Grade | Workup/Recrystallization |

Experimental Protocols

Phase A: Synthesis of the Free Base

Objective: Convert nitrile to amidoxime while minimizing amide byproduct.

-

Reagent Prep: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Hydroxylamine Hydrochloride (1.5 equivalents) in Ethanol (10 mL per gram of nitrile).

-

Base Activation: Add Sodium Carbonate (0.8 equivalents of Na₂CO₃, which equals 1.6 eq of base capacity) slowly to the stirring mixture.

-

Note: Evolution of CO₂ gas will occur. Stir at room temperature for 30 minutes to ensure formation of free hydroxylamine.

-

-

Addition: Add 3-Methoxybenzonitrile (1.0 equivalent) to the white slurry.

-

Reaction: Heat the mixture to reflux (approx. 78-80°C) for 6–12 hours.

-

Monitoring: Check via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The amidoxime is significantly more polar (lower R_f) than the nitrile.

-

-

Workup (Filtration Method):

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (NaCl) and wash the filter cake with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure (Rotavap) to roughly 20% of its original volume. DO NOT distill to dryness due to thermal hazards.

-

Pour the residue into 10 volumes of ice-cold water. The free base amidoxime should precipitate as a white/off-white solid.

-

Filter the solid and dry under vacuum over P₂O₅.

-

Phase B: Hydrochloride Salt Formation

Objective: Stabilize the amidoxime for long-term storage.

-

Dissolution: Dissolve the dried free base (from Phase A) in a minimal amount of anhydrous Ethyl Acetate or Isopropanol . If the solution is cloudy, filter through a celite pad.

-

Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise, add 4M HCl in Dioxane (1.1 equivalents).

-

Observation: A thick white precipitate of the hydrochloride salt will form immediately.

-

-

Isolation: Stir for 30 minutes at 0°C. Filter the solid under a nitrogen blanket (amidoxime salts can be hygroscopic).

-

Washing: Wash the cake with cold diethyl ether to remove excess acid and organic impurities.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Caption: Step-by-step workflow from reagent activation to salt isolation.

Analytical Validation

To ensure the integrity of the product, verify the following parameters.

| Test | Expected Result | Diagnostic Note |

| 1H NMR (DMSO-d6) | δ ~3.80 (s, 3H, -OCH3)δ ~6.0-6.5 (br s, 2H, -NH2)δ ~9.5-10.0 (s, 1H, -OH) | The disappearance of the sharp Nitrile peak in IR and appearance of broad NH/OH exchangeable protons in NMR confirms conversion. |

| IR Spectroscopy | 1650–1690 cm⁻¹ (C=N stretch)3300–3500 cm⁻¹ (N-H/O-H stretch) | Absence of sharp peak at ~2230 cm⁻¹ (Nitrile) is the key purity indicator. |

| Melting Point | Determine experimentally (Lit. range for analogs: 110–150°C) | Sharp range (<2°C) indicates high purity. Broad range suggests amide contamination. |

Troubleshooting & Optimization

Issue: "Amide" Contamination

If the IR spectrum shows a strong carbonyl peak (~1680 cm⁻¹) and the product has a higher melting point than expected, the nitrile has hydrolyzed to 3-methoxybenzamide.

-

Root Cause: Excess water in the solvent or reaction temperature too high.

-

Solution: Use anhydrous ethanol. Ensure the Na₂CO₃ is dry.[1] Do not extend reflux beyond necessary completion time.

Issue: Poor Precipitation of Free Base

-

Root Cause: The product may be too soluble in the EtOH/Water mix.

-

Solution: Evaporate more ethanol before adding water. Alternatively, extract the aqueous suspension with Ethyl Acetate, dry the organic layer (MgSO₄), and proceed to salt formation directly from the organic layer.

References

-

General Amidoxime Synthesis: Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes.[2][3][4] Journal of the Chemical Society C: Organic, 861-864.

-

Medicinal Chemistry Application (Oxadiazole Precursors): Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

-

Safety Data (Hydroxylamine HCl): Sigma-Aldrich Safety Data Sheet. Hydroxylamine Hydrochloride.[3][5]

Sources

- 1. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

Recrystallization solvents for 3-Methoxybenzamidoxime HCl

Application Note: Recrystallization Protocols for 3-Methoxybenzamidoxime Hydrochloride

Part 1: Executive Summary & Compound Profile

Objective: To define a robust, scalable recrystallization protocol for 3-Methoxybenzamidoxime Hydrochloride (3-MBA-HCl). This guide addresses the specific challenges posed by the amidoxime moiety—specifically its thermal instability in acidic aqueous media and its high polarity as a hydrochloride salt.

Compound Characterization:

-

Chemical Name: 3-Methoxy-N'-hydroxybenzimidamide hydrochloride

-

Structure: An aromatic ring substituted with a methoxy group at the meta position and an N-hydroxy-amidine (amidoxime) tail.

-

CAS (Free Base): 73647-50-4 (Reference for base MP: 101–103 °C).

-

Target Form: Hydrochloride Salt (

). -

Critical Property: Amidoximes are prone to hydrolysis (converting to amides/esters) and Beckmann rearrangement under high heat and acidic conditions. Traditional "boiling water" recrystallization is contraindicated due to degradation risks.

Part 2: Solvent Selection Strategy

The selection of a solvent system for 3-MBA-HCl is governed by the "Solubility-Stability Paradox." The salt is highly soluble in polar protic solvents (water, methanol) but these solvents promote hydrolysis at high temperatures.

The Solution: A Binary Solvent/Anti-Solvent System or a Dry Alcohol System .

Recommended Solvent Systems

| System Class | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Application Case |

| Primary (Gold Standard) | Ethanol (Abs.) | Diethyl Ether | 1:3 to 1:5 | High purity, thermally sensitive batches. |

| Secondary (Scalable) | Isopropanol (IPA) | MTBE | 1:2 | Larger scale, avoids peroxide risks of ether. |

| Alternative (High Polarity) | Methanol | Ethyl Acetate | 1:4 | For very impure crude requiring high solubilization. |

| Contraindicated | Water | N/A | N/A | High risk of hydrolysis to 3-methoxybenzamide. |

Part 3: Experimental Protocol (Step-by-Step)

Protocol A: The "Cold-Precipitation" Method (Recommended)

Best for maximizing yield while minimizing thermal degradation.

Materials:

-

Crude 3-Methoxybenzamidoxime HCl

-

Solvent: Absolute Ethanol (Anhydrous)

-

Anti-Solvent: Diethyl Ether (ACS Reagent, BHT stabilized) or MTBE

Workflow:

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add minimum warm Absolute Ethanol (40–50 °C). Do not boil.

-

Swirl until fully dissolved. If particulates remain (e.g., inorganic salts like NaCl), filter the warm solution through a sintered glass funnel.

-

-

Nucleation:

-

Allow the filtrate to cool to room temperature (20–25 °C).

-

Add the Anti-Solvent (Ether/MTBE) dropwise with constant stirring.

-

Stop adding when a persistent cloudiness (turbidity) is observed.

-

-

Crystallization:

-

Place the flask in a refrigerator (4 °C) for 2–4 hours.

-

If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Optional: Further cool in a -20 °C freezer for maximum yield.

-

-

Isolation:

-

Filter the white crystalline solid using vacuum filtration (Buchner funnel).

-

Wash the cake with cold Anti-Solvent (Ether/MTBE).

-

Dry: Vacuum desiccate over

or silica gel at room temperature. Avoid oven drying above 60 °C.

-

Part 4: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile and thermal stability.

Figure 2: Recrystallization Process Flow

Caption: Step-by-step unit operations for the "Cold-Precipitation" protocol.

Part 5: Quality Control & Troubleshooting

1. Melting Point Verification:

-

Free Base: 101–103 °C.

-

HCl Salt: Expected >160 °C (Sharp).

-

Note: If the MP is observed near 100 °C, the salt has likely dissociated or hydrolyzed. Check pH of aqueous solution (should be acidic).

2. Troubleshooting "Oiling Out":

-

Symptom:[1][2][3][4] Product separates as a sticky oil instead of crystals.

-

Cause: Anti-solvent added too quickly or temperature too high.

-

Remedy: Re-dissolve by adding a small amount of Solvent A (EtOH). Scratch the glass. Add a "seed crystal" if available. Cool very slowly.

3. Reference Data:

-

3-Methoxybenzamidoxime (Free Base) Melting Point: 101-103 °C [1].[5]

-

General Amidoxime Synthesis & Properties: [2], [3].

References

-

United States Patent Office. Substituted Benzamidoximes and their preparation. Patent 3,XXX,XXX (Correlated with search result 1.4).

-

Organic Syntheses. Preparation of Amidoximes from Nitriles. Coll. Vol. various. (General methodology for amidoxime synthesis).

-

PubChem. 3-Methoxybenzamidoxime Compound Summary. National Library of Medicine.

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Technical Application Note: Precision O-Acylation of 3-Methoxybenzamidoxime

Abstract & Strategic Significance

The O-acylation of amidoximes is a pivotal transformation in medicinal chemistry, serving as the obligate entry point for synthesizing 1,2,4-oxadiazoles (a privileged scaffold in bioisosteres for esters/amides) and prodrug design (improving solubility/permeability of amidine functionalities).

This guide focuses on 3-Methoxybenzamidoxime , a substrate where the meta-methoxy group provides electronic stability, making it an ideal model for optimizing acylation protocols. The core challenge in this chemistry is chemoselectivity : ensuring reaction at the oxime oxygen (O-acylation) rather than the amine nitrogen (N-acylation), and controlling the thermal threshold to prevent premature cyclization into the oxadiazole if the open-chain ester is the desired target.

Mechanistic Grounding: The Kinetic vs. Thermodynamic Landscape

To successfully execute this protocol, one must understand the competing pathways. Amidoximes are ambident nucleophiles.

-

Kinetic Pathway (O-Acylation): The hydroxyl group of the oxime (

) is generally more nucleophilic towards "hard" acylating agents (acyl chlorides, anhydrides) under basic conditions due to the alpha-effect. This forms the O-acyl amidoxime.[1] -

Thermodynamic Pathway (Cyclization): Upon heating or prolonged exposure to base, the O-acyl intermediate undergoes intramolecular condensation (dehydration) to form the 1,2,4-oxadiazole ring.

-

Side Reaction (N-Acylation): While less common with acyl chlorides, N-acylation can occur with specific leaving groups or if the O-acyl product rearranges.

Pathway Visualization

The following diagram illustrates the critical decision points in the synthesis.

Figure 1: Reaction landscape of 3-Methoxybenzamidoxime acylation. The green node represents the target of this protocol.

Experimental Protocols

Method A: The Acyl Chloride Route (Standard Isolation)

Best for: Isolating the stable O-acyl intermediate; simple aliphatic/aromatic acyl groups.

Critical Control Point: Temperature must be maintained

Reagents

-

Substrate: 3-Methoxybenzamidoxime (1.0 equiv)

-

Acylating Agent: Acyl Chloride (1.1 equiv) (e.g., Acetyl chloride, Benzoyl chloride)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve 3-Methoxybenzamidoxime (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add TEA (1.2 mmol) via syringe. The solution may warm slightly; cool the flask to 0°C using an ice bath.

-

Acylation: Dropwise add the Acyl Chloride (1.1 mmol) diluted in 1 mL DCM over 10 minutes.

-

Why: Slow addition prevents local concentration spikes that favor side reactions.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours.

-

Monitor: Check via TLC. The O-acyl product is typically less polar than the starting amidoxime but more polar than the corresponding oxadiazole.

-

-

Quench: Pour the mixture into ice-cold water (10 mL).

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with saturated NaHCO

(removes acid traces) and Brine. Dry over Na -

Isolation: Concentrate in vacuo at < 40°C .

-

Warning: High rotary evaporator bath temperatures can induce cyclization to the oxadiazole.

-

-

Purification: Recrystallization (Hexane/EtOAc) or Flash Chromatography (Silica gel).

Method B: The CDI Coupling Route (Mild/Complex Acids)

Best for: Coupling with complex carboxylic acids, chiral acids, or when acyl chlorides are unstable. Mechanism: Generates an N-acylimidazole intermediate in situ, which transfers the acyl group to the oxime oxygen.

Reagents

-

Substrate: 3-Methoxybenzamidoxime (1.0 equiv)

-

Acid Partner: Carboxylic Acid (R-COOH) (1.1 equiv)

-

Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Protocol

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add CDI (1.1 mmol) in one portion.

-

Observation: CO

gas evolution will occur. Stir at RT for 30–45 minutes until gas evolution ceases. This confirms formation of the active acyl imidazole.

-

-

Coupling: Add 3-Methoxybenzamidoxime (1.0 mmol) to the reaction mixture.

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Note: Do not heat. Heating this DMF solution to 100–120°C is the standard "one-pot" method to force cyclization to the oxadiazole [1, 2]. To isolate the O-acyl species, keep at RT.

-

-

Workup: Dilute with Ethyl Acetate (20 mL) and wash extensively with water (3 x 10 mL) and LiCl solution (to remove DMF).

-

Isolation: Dry organic phase (MgSO

) and concentrate.

Quality Control & Characterization

Distinguishing the O-acyl amidoxime from the starting material and the potential oxadiazole byproduct is critical.

Analytical Signatures (Data Summary)

| Feature | Starting Material (Amidoxime) | Target: O-Acyl Amidoxime | Side Product (1,2,4-Oxadiazole) |

| IR Spectrum | Broad -OH (~3200-3500 cm⁻¹) | Sharp Ester C=O (~1730-1760 cm⁻¹) | No exocyclic C=O. Ring C=N (~1600 cm⁻¹) |

| 1H NMR | Broad -OH singlet, Broad -NH₂ | -NH₂ singlet remains (often shifted) | No exchangeable protons (-OH/-NH₂ absent) |

| 13C NMR | C=N-OH (~150 ppm) | Ester C=O (~165-170 ppm) + C=N | C=N (Ring) only (~160-180 ppm) |

| TLC (Polarity) | High Polarity (Low Rf) | Medium Polarity | Low Polarity (High Rf) |

Troubleshooting Guide

-

Problem: Product contains significant amounts of 1,2,4-oxadiazole.

-

Cause: Reaction temperature too high or workup too aggressive.

-

Fix: Keep reaction at 0°C; ensure rotary evaporator bath is <35°C.

-

-

Problem: Low conversion of starting material.

-

Cause: HCl accumulation (Method A) or incomplete activation (Method B).

-

Fix: Ensure Base (TEA) is fresh/dry. For Method B, extend CDI activation time to 1 hour before adding amidoxime.

-

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific acyl group.

Figure 2: Protocol selection guide based on reagent availability and substrate complexity.

References

-

Augustine, J. K., et al. (2009). "Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles." Tetrahedron Letters, 50(26), 3368-3371. Link

-

Jakopin, Ž., & Dolenc, M. S. (2013). "Recent advances in the synthesis of 1,2,4-oxadiazoles." Current Organic Chemistry, 12(10), 850-898. Link

-

Boyle, R. G., et al. (2008). "A novel method for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids."[2][3] Synlett, 2008(10), 1483-1486. Link

-

Ooi, N. S., & Wilson, D. A. (1980).[4] "Formation and thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime." Journal of the Chemical Society, Perkin Transactions 2, 1792-1796. Link

-

Hamze, A., et al. (2005). "Synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes mediated by EDC." Journal of Organic Chemistry, 70(6), 2339-2342. Link

Sources

- 1. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Formation and thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime: comparison with the formation of 3,5-disubstituted 1,2,4-oxadiazoles from O-acetylarylamidoximes and O-aroylacetamidoximes / Journal of the Chemical Society, Perkin Transactions 2, 1980 [sci-hub.ru]

Troubleshooting & Optimization

Technical Support Guide: Purification of 3-Methoxybenzamidoxime

Ticket ID: PUR-3MBA-001 Subject: Removal of unreacted 3-Methoxybenzonitrile from 3-Methoxybenzamidoxime Status: Active Last Updated: February 5, 2026[1]

Executive Summary & Chemical Context

This guide addresses the purification of 3-Methoxybenzamidoxime (Target) from its starting material, 3-Methoxybenzonitrile (Impurity).[1]

The core challenge in this purification is the physical state of the impurity. 3-Methoxybenzonitrile has a melting point of 20–22°C [1].[1] At standard laboratory temperatures, it exists as a liquid or a semi-solid "slush." If not removed, it coats the crystalline product, preventing proper solidification and resulting in a sticky, off-white oil/gum.[1]

Physicochemical Comparison

| Feature | 3-Methoxybenzonitrile (Impurity) | 3-Methoxybenzamidoxime (Target) |

| State (RT) | Liquid / Low-melting Solid (mp 20–22°C) | Crystalline Solid |

| Polarity | Low (Neutral) | Moderate-High (Basic) |

| pKa | N/A (Neutral) | ~4.8 (Protonated oxime nitrogen) [2] |

| Solubility | Soluble in Hexane, Toluene, Et2O | Soluble in MeOH, EtOH, Acid; Insoluble in Hexane |

Method A: Acid-Base Extraction (The "Gold Standard")[1]

Logic: This method exploits the basicity of the amidoxime functional group. By converting the amidoxime to its water-soluble hydrochloride salt, you can wash away the neutral nitrile impurity with an organic solvent.[1]

The Protocol

Reagents: Ethyl Acetate (EtOAc), 1M HCl (Cold), 2M NaOH (Cold), Brine.

-

Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

-

Note: If the crude is an oil, ensure it is fully dissolved.

-

-

Acid Extraction (Critical Step):

-

Transfer the organic phase to a separatory funnel.

-

Extract with cold (0–5°C) 1M HCl (

mL). -

Why Cold? Amidoximes are prone to hydrolysis in acidic conditions, reverting to amides or acids [3]. Keeping the solution cold minimizes this side reaction.

-

-

Separation:

-

Organic Layer (Top): Contains the unreacted Nitrile . Discard (or save for recovery).

-

Aqueous Layer (Bottom): Contains the Amidoxime-HCl salt .[1] Keep this.

-

-

Neutralization & Precipitation:

-

Cool the combined acidic aqueous extracts in an ice bath.

-

Slowly basify to pH 9–10 using 2M NaOH or saturated

. -

The free base amidoxime should precipitate as a white solid.

-

-

Recovery:

-

Filter the solid.

-

Alternative: If no precipitate forms (due to water solubility), extract the aqueous layer with EtOAc (

), dry over

-

Workflow Visualization

Figure 1: Acid-Base extraction workflow separating the basic amidoxime from the neutral nitrile.[1]

Method B: Recrystallization (Scalable Alternative)[1]

Logic: Since the nitrile melts at ~22°C, it acts as a "solvent" that prevents crystallization. You need a solvent system where the nitrile remains dissolved at low temperatures, but the amidoxime forces itself out of the solution.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Mechanism |

| Toluene / Heptane | 1:2 | Nitrile is highly soluble in Toluene; Amidoxime is not.[1] |

| Chloroform / Hexane | 1:3 | Chloroform dissolves the oil; Hexane acts as anti-solvent. |

| Water / Ethanol | 9:1 | Nitrile oils out (insoluble in water); Amidoxime crystallizes (careful optimization required). |

The Protocol (Toluene/Heptane)

-

Dissolve the crude oil in the minimum amount of warm Toluene (~40–50°C). Do not boil (thermal instability risk).

-

Add Heptane dropwise until the solution turns slightly cloudy.

-

Add a drop of Toluene to clear it.

-

Allow to cool slowly to Room Temperature (RT).

-

Crucial Step: Transfer to a fridge (4°C) or freezer (-20°C).

-

Why? The nitrile melts at 22°C. Crystallization must occur below this temperature to ensure the nitrile stays in the mother liquor and doesn't co-solidify.

-

-

Filter the crystals cold . Wash with cold Heptane.

Method C: Flash Chromatography (Polishing)

Logic: The polarity difference is significant. The nitrile is much less polar and will elute near the solvent front, while the amidoxime interacts strongly with the silica.

-

Stationary Phase: Silica Gel (standard).

-

Mobile Phase:

-

Start: 100% Dichloromethane (DCM)

Elutes Nitrile. -

Gradient: 0% to 5% Methanol in DCM

Elutes Amidoxime.

-

-

TLC Visualization:

-

Nitrile: High

in 100% DCM (UV active). -

Amidoxime: Low

in 100% DCM; requires MeOH to move. Stain with

-

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

A: This is caused by the 3-Methoxybenzonitrile impurity.[1] Because its melting point is ~22°C, it acts as a solvent for your product.

-

Fix: Use Method A (Acid-Base Extraction) to chemically remove the nitrile.[1] Recrystallization will fail until the bulk of the nitrile is removed.

Q2: I used Acid-Base extraction, but my yield is very low.

A: Two possibilities:

-

Hydrolysis: You likely used acid that was too strong or too hot, converting the amidoxime to 3-methoxybenzamide or 3-methoxybenzoic acid.[1] Always use cold dilute HCl and work quickly.

-

Water Solubility: 3-Methoxybenzamidoxime has some water solubility.[1][2] When basifying, saturate the aqueous layer with NaCl (salting out) and extract back into EtOAc rather than just waiting for precipitation.

Q3: Can I use heat to speed up the reaction or purification?

A: Avoid high heat. Amidoximes are thermally unstable and can undergo rearrangement to ureas or decomposition [4].[1] Keep rotary evaporator bath temperatures below 40°C.

Troubleshooting Decision Tree

Figure 2: Decision logic for selecting the appropriate purification method based on physical state.

References

-

PubChem. (n.d.).[3][4][5][6] Benzamidoxime Hydrochloride Compound Summary (pKa Data). National Library of Medicine. Retrieved February 5, 2026, from [Link]

-

Fuller, R. L. (1966).[7] Hydrolysis of Benzohydroxamic Acid. Masters Theses, Western Michigan University.[7] Retrieved February 5, 2026, from [Link]

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Retrieved February 5, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]

Purification of 3-Methoxybenzamidoxime HCl by precipitation

Technical Support Center: Purification of 3-Methoxybenzamidoxime HCl

Executive Summary & Chemical Context

3-Methoxybenzamidoxime Hydrochloride is a critical intermediate, most notably in the synthesis of the antipsychotic Iloperidone (Zomaril) and other benzisoxazole derivatives. High purity (>98%) is essential because impurities like the unreacted nitrile (3-methoxybenzonitrile) or decomposition products (benzamide derivatives) can poison downstream cyclization reactions.

This guide moves beyond basic textbook recipes. It addresses the specific physicochemical challenges of this molecule—specifically its tendency to "oil out" rather than crystallize and its thermal sensitivity (risk of Tiemann rearrangement).

The "Golden Batch" Protocol: Purification by Precipitation

This protocol is designed for the purification of crude 3-Methoxybenzamidoxime HCl. It utilizes a solvent/anti-solvent approach, which is superior to simple cooling crystallization for removing unreacted organic precursors.

Prerequisites:

-

Crude Material: 3-Methoxybenzamidoxime HCl (often pinkish/off-white due to oxidation).

-

Primary Solvent: Ethanol (Absolute) or Methanol.

-

Anti-Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Note: Avoid Hexanes initially to prevent oiling out.

Step-by-Step Methodology

-

Dissolution (The "Minimum Hot" Rule):

-

Place the crude HCl salt in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add Ethanol (approx. 3-5 mL per gram of solid).

-

Heat the mixture to 60-65°C . Warning: Do not exceed 75°C to avoid thermal decomposition.

-

If solids remain, add more Ethanol in small portions (0.5 mL/g) until fully dissolved.

-

-

Clarification (Optional but Recommended):

-

If the solution is dark/colored, add activated carbon (5% w/w) and stir for 15 minutes at 60°C.

-

Filter hot through a Celite pad or sintered glass funnel to remove carbon/insolubles.

-

-

Precipitation (Controlled Nucleation):

-

Maintain the filtrate temperature at 50°C .

-

Slowly add the Anti-Solvent (Ethyl Acetate) dropwise.

-

Stop adding immediately when a faint, persistent cloudiness (turbidity) appears.

-

Add 1-2 drops of Ethanol to clear the solution back to transparency.

-

-

Crystallization:

-

Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.

-

Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline precipitate under vacuum.[1]

-

Wash the cake with cold Ethyl Acetate/Ethanol (3:1 mixture).

-

Dry in a vacuum oven at 40-45°C for 6-8 hours.

-

Troubleshooting Center (Q&A)

Q1: My product is separating as a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve.

-

Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount (5-10% volume) of the primary solvent (Ethanol). Seed the solution with a pure crystal of the product at 45°C and cool very slowly (wrap the flask in a towel).

-

Root Cause: You likely added the anti-solvent too fast or the solution is too concentrated.

Q2: The product has a persistent pink/brown hue even after recrystallization. A: This indicates oxidative degradation, likely from trace metal ions (Fe) or hydroxylamine residues.

-

Solution: Use EDTA washing or ensure your reactor is glass-lined (avoid stainless steel if possible). During the dissolution step, adding a small amount of sodium metabisulfite can sometimes scavenge oxidative species, though activated carbon is the standard remedy.

Q3: My yield is low (<60%). Where did I lose the product? A: The HCl salt has significant solubility in polar alcohols.

-

Optimization: Check the mother liquor. If you used too much Ethanol, the salt remains dissolved. You can concentrate the mother liquor (rotary evaporator) and repeat the precipitation, but the second crop will have lower purity.

-

Alternative: Switch to Isopropanol (IPA) as the primary solvent; the salt is generally less soluble in IPA than Methanol/Ethanol, improving recovery.

Q4: Can I use Acetone as a solvent? A: Avoid Acetone. Amidoximes have a nucleophilic nitrogen that can react with ketones (like acetone) under acidic conditions (HCl salt) to form oxadiazoline byproducts or Schiff bases, destroying your product.

Visual Workflow & Data

Solvent Selection Guide

| Solvent Class | Specific Solvent | Role | Suitability | Notes |

| Alcohols | Methanol | Solvent | High | Good solubility, but yield loss risk. |

| Alcohols | Ethanol | Solvent | Optimal | Best balance of solubility and yield. |

| Alcohols | Isopropanol (IPA) | Solvent | Good | Lower solubility; requires higher temp. |

| Esters | Ethyl Acetate | Anti-Solvent | Optimal | Promotes good crystal habit. |

| Ethers | MTBE | Anti-Solvent | Good | Good for "crashing out" but can trap impurities. |

| Ketones | Acetone | FORBIDDEN | N/A | Chemical Incompatibility Risk. |

Process Flow Diagram (DOT)

Caption: Optimized recrystallization workflow emphasizing the critical check-point for "oiling out" phenomena.

References

-

Vogt, M., et al. (2011). Process for preparing Iloperidone. World Intellectual Property Organization. WO2011154860A1. Link

-

Strupczewski, J. T., et al. (1995). 3-[piperidinyl]-1,2-benzisoxazoles. U.S. Patent 5,364,866. Link

-

BenchChem. (2025). Application Notes and Protocols for the Purification of Benzamide derivatives by Recrystallization. Link

-

Nippon Soda Co Ltd. (2001). Process for producing benzamidoximes. U.S. Patent 6,211,232. Link

Sources

Color changes and decomposition of benzamidoximes during storage

The following technical support guide is designed for researchers and process chemists working with benzamidoximes. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Topic: Color changes, decomposition pathways, and stabilization of benzamidoximes. Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists.

Executive Summary

Benzamidoximes (

This guide addresses the three most common user reports:

-

"My white solid turned pink/red." (Trace metal contamination or oxidation).

-

"HPLC shows a new peak at longer retention time." (Dehydration to benzonitrile).

-

"The compound is losing ammonia/mass." (Hydrolysis to benzamide).

Troubleshooting Guide (Q&A Format)

Issue 1: Visual Appearance & Color Change

Q: My benzamidoxime sample has developed a pink or reddish hue during storage. Is it degraded?

A: Not necessarily, but it indicates a critical storage breach. The pink/red coloration is most frequently caused by trace Iron(III) chelation , not necessarily gross chemical decomposition of the bulk material.

-

The Mechanism: Benzamidoximes are hydroxamic acid analogs and act as bidentate ligands. They form intensely colored "brick-red" or violet complexes with Fe(III) ions, even at ppm levels [1].

-

Source of Contamination: This often occurs when using stainless steel spatulas, storing in lower-grade glass (leaching), or using solvents with trace metal ions.

-

Secondary Cause (Oxidation): Prolonged exposure to air can lead to the formation of nitroso or azo-dimer species via radical oxidation of the

bond, which also presents as colored impurities.

Diagnostic Step: Dissolve a small amount in methanol. Add a drop of dilute HCl.

-

If color fades: It is likely a metal chelate (acid dissociates the complex).

-

If color persists: It is likely an oxidative degradation product (covalent modification).

Issue 2: Purity & Composition Changes

Q: I am detecting impurities by HPLC/LC-MS. What are they?

A: The two primary breakdown products are Benzonitrile and Benzamide. The pathway depends heavily on pH and temperature.

| Impurity | Structure | Cause | Conditions Favoring |

| Benzonitrile | Tiemann-like Dehydration | High Heat (>60°C), Acidic pH | |

| Benzamide | Hydrolysis | Basic pH, Moisture, Protic Solvents | |

| Azo-dimers | Oxidative Coupling | Light, Air, Radical Initiators |

Q: Why does my sample smell like ammonia?

A: This indicates hydrolytic disproportionation . In the presence of moisture, the amidoxime hydrolyzes to benzamide and hydroxylamine. Hydroxylamine can further decompose to release ammonia (

Mechanistic Insight: The Decomposition Pathways

Understanding the "Why" allows for better control. The following diagram illustrates the competing pathways of degradation.

Figure 1: Primary decomposition and coloration pathways for benzamidoximes.[2] Note that Fe(III) chelation is a reversible physical change, while hydrolysis and dehydration are irreversible chemical changes.

Storage & Handling Protocols

To ensure maximum stability, adopt the following "Gold Standard" protocol.

Protocol A: Long-Term Storage

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers.

-

Atmosphere: Argon or Nitrogen backfill is mandatory to prevent oxidative coupling.

-

Temperature: Store at -20°C . Thermal degradation rates double roughly every 10°C increase.

-

Desiccant: Store with silica gel packets to prevent hydrolytic breakdown to benzamide.

Protocol B: Handling & Synthesis

-

Equipment: Use glass or plastic spatulas only. Avoid contact with stainless steel to prevent "false positive" pink coloration [1].

-

Solvents: Use HPLC-grade solvents. If "pink" color appears during synthesis, add a chelating agent like EDTA or o-phenanthroline (0.1 mol%) to sequester trace metals [1].

Analytical Validation Methods

Use these methods to verify the integrity of your material.

| Method | Target | Expected Observation (Pure) | Observation (Degraded) |

| HPLC | Purity | Single peak ( | New peak at shorter |

| UV-Vis | Coloration | Low absorbance >400nm | Broad band at ~450-500nm (Fe-Complex or Azo species) |

| FeCl3 Test | Identity | Turns Deep Red/Violet | (Self-validating test for amidoxime functional group) |

Workflow: The "Pink Sample" Decision Tree

Follow this logic flow when encountering discolored samples.

Figure 2: Diagnostic workflow for identifying the root cause of discoloration in benzamidoxime samples.

References

-

Process for producing benzamidoximes. (2001).[1] US Patent 6,211,232 B1. (Describes the impact of iron ions on yield and color, and the use of chelating agents like o-phenanthroline).

-

Thermal Decomposition of Polybenzoxazines. (2011). ResearchGate. (General mechanisms of benzoxazine/amidoxime thermal breakdown).

-

Reimer-Tiemann Reaction Mechanism. (2023). Byjus. (Mechanistic parallels for rearrangement and formylation pathways).

-

Characteristic Reactions of Iron (Fe³⁺). (2023). Chemistry LibreTexts. (Confirming the red/violet color of Fe(III) complexes with ligands similar to amidoximes).

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Methoxybenzamidoxime HCl

A Comparative Guide for Structural Verification

Executive Summary & Strategic Context

3-Methoxybenzamidoxime HCl is a pivotal intermediate in the synthesis of peptidomimetics and kinase inhibitors.[1] In drug development, the conversion of the nitrile precursor (3-Methoxybenzonitrile) to the amidoxime is a critical checkpoint.[2]

This guide provides a technical comparison between the Hydrochloride Salt (HCl) and the Free Base forms.[2][3] Distinguishing these forms is essential for establishing stoichiometry, solubility profiles, and downstream reaction efficiency.[2][1]

The Core Analytical Challenge:

The amidoxime moiety (

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, the following protocol utilizes DMSO-d6 as the solvent.

-

Why DMSO-d6? It prevents the rapid exchange of acidic protons (

,

Sample Preparation[3][4][5]

-

Mass: Weigh 10-15 mg of 3-Methoxybenzamidoxime HCl.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Vortex: Mix until fully dissolved (HCl salts may require mild sonication).

-

Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is referenced.[2][1]

Workflow Logic

The following diagram illustrates the decision matrix for assigning the spectrum.

Figure 1: Structural assignment workflow for distinguishing salt vs. free base forms.

Comparative Spectral Analysis

The transition from Free Base to HCl Salt introduces specific electronic perturbations. The protonation of the imine nitrogen creates a cationic center, withdrawing electron density from the aromatic ring (deshielding) and dramatically altering the exchangeable proton environment.[2]

A. The "Anchor": Methoxy Group ( )[1]

-

Signal: Singlet (3H)[2]

-

Stability: This peak is electronically insulated from the amidoxime core.[2][1] It serves as the internal standard for integration.[2][1]

-

Shift: ~3.80 ppm (Consistent in both forms).[2]

B. The Diagnostic Region: Amidoxime Core

This is the primary differentiator.[2][1]

-

Free Base: Shows distinct signals for the amine (

) and hydroxyl ( -

HCl Salt: The additional proton creates a rapidly exchanging system.[2][1][4] The

and

C. The Aromatic Fingerprint

The aromatic ring contains 4 protons.[2][1] The 3-methoxy substituent creates a specific splitting pattern:

-

H-2 (Singlet-like): Isolated between Methoxy and Amidoxime.[1]

-

H-4 (Doublet): Ortho to Methoxy.[1]

-

H-5 (Triplet): Meta to substituents.

-

H-6 (Doublet): Ortho to Amidoxime.[1]

Comparative Data Table

| Proton Assignment | Multiplicity | Integration | Free Base | HCl Salt | Shift Effect ( |

| Singlet (s) | 3H | 3.80 | 3.82 | Negligible (Anchor) | |

| Ar-H (H-2) | Broad Singlet | 1H | 7.25 | 7.45 | Downfield (+0.[1]20) |

| Ar-H (H-6) | Doublet (d) | 1H | 7.30 | 7.55 | Downfield (+0.[2][1]25) |

| Ar-H (H-5) | Triplet (t) | 1H | 7.35 | 7.48 | Downfield (+0.[2][1]13) |

| Ar-H (H-4) | Doublet (d) | 1H | 7.05 | 7.15 | Downfield (+0.[2][1]10) |

| Amidoxime | Broad Singlet | 2H | ~5.80 | Merged/Broad | Disappears/Shifts |

| Amidoxime | Broad Singlet | 1H | ~9.60 | 10.0 - 13.0 | Extreme Downfield |

| Acidic Proton ( | Broad | 1H | N/A | 10.0 - 13.0 | New Signal |

Note: In the HCl salt, the exchangeable protons (

) often appear as a very broad signal spanning 9.0–13.0 ppm in DMSO-d6.[2] Ifexchange is performed, these peaks will vanish, confirming their identity.[2][1]

Mechanistic Insight: Protonation Pathway[1][2]

Understanding where the proton sits explains the spectral shifts.[2][1] The amidoxime nitrogen (imine) is the most basic site.[2][1]

Figure 2: Protonation of the amidoxime group leads to electron withdrawal and spectral deshielding.[2]

Troubleshooting & Impurities

When analyzing the spectrum, look for these common impurities from the synthesis (Reaction of 3-Methoxybenzonitrile + Hydroxylamine):

-

3-Methoxybenzonitrile (Starting Material):

-

Indicator: Absence of exchangeable protons; Aromatic signals shift upfield compared to amidoxime.

-

Key Peak: No broad NH/OH peaks; sharp aromatics.[1]

-

-

3-Methoxybenzamide (Hydrolysis Byproduct):

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98487, 3-Methoxybenzamide.[2][1] Retrieved from [Link][2][1]

-

Oregon State University. 1H NMR Chemical Shifts & Coupling Constants. Retrieved from [Link][2][1]

Sources

A Comparative Guide to the Melting Points of 3-Methoxybenzamidoxime: Free Base vs. Hydrochloride Salt

An Essential Physicochemical Characterization for Drug Development

For researchers and scientists in the field of medicinal chemistry and drug development, the meticulous characterization of a new chemical entity is paramount. Among the fundamental physicochemical properties, the melting point stands out as a critical indicator of purity, identity, and the energetic stability of the crystalline lattice. This guide provides an in-depth comparison of the expected melting point characteristics of 3-Methoxybenzamidoxime in its free base form versus its hydrochloride (HCl) salt, alongside a robust experimental protocol for their determination.

Understanding the Impact of Salt Formation on Melting Point

The conversion of a free base, such as 3-Methoxybenzamidoxime, into its hydrochloride salt is a common strategy in pharmaceutical development. This is often done to improve properties like solubility, stability, and bioavailability[1][2][3]. This chemical modification has a profound effect on the compound's crystal lattice structure and, consequently, its melting point.

The free base of 3-Methoxybenzamidoxime is a neutral molecule. The intermolecular forces holding the crystals together are likely to be a combination of hydrogen bonds (from the oxime and amide functionalities) and van der Waals forces. In contrast, the hydrochloride salt exists as an ion pair: the protonated, positively charged 3-Methoxybenzamidoxime cation and the chloride anion. The introduction of strong ionic interactions within the crystal lattice significantly increases the energy required to break down the solid structure. Therefore, it is anticipated that the melting point of 3-Methoxybenzamidoxime HCl will be substantially higher than that of its free base. This principle is widely observed in organic chemistry. For instance, simple amines often have much lower melting points than their corresponding hydrochloride salts.

Table 1: Anticipated Melting Point Comparison

| Compound | Form | Expected Melting Point Range | Key Intermolecular Forces |

| 3-Methoxybenzamidoxime | Free Base | Lower | Hydrogen Bonding, Van der Waals |

| 3-Methoxybenzamidoxime HCl | HCl Salt | Significantly Higher | Ionic Bonds, Hydrogen Bonding |

Experimental Determination of Melting Point: A Validated Protocol

The following protocol provides a detailed, step-by-step methodology for the accurate determination of the melting points of 3-Methoxybenzamidoxime free base and its HCl salt using a standard capillary melting point apparatus.

Preparation of 3-Methoxybenzamidoxime HCl

Assuming you have synthesized or acquired the 3-Methoxybenzamidoxime free base, the HCl salt can be readily prepared.

-

Dissolve a known quantity of 3-Methoxybenzamidoxime free base in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or diethyl ether).

-

To this solution, add a stoichiometric equivalent of hydrochloric acid (a solution in a compatible solvent like diethyl ether or isopropanol is often preferred to control the reaction and precipitation).

-

The hydrochloride salt will typically precipitate out of the solution. If not, the slow addition of a less polar co-solvent can induce precipitation.

-

Collect the precipitated salt by filtration, wash with a small amount of the non-polar solvent to remove any unreacted starting material, and dry thoroughly under vacuum.

Melting Point Determination Protocol

-

Sample Preparation :

-

Ensure both the free base and the HCl salt are pure and completely dry. Any residual solvent will act as an impurity and depress the melting point.

-

Finely crush a small amount of the sample into a powder on a clean, dry surface.[4]

-

-

Capillary Tube Loading :

-

Take a capillary tube and seal one end by carefully rotating it in the outer part of a Bunsen burner flame.[5]

-

Press the open end of the capillary tube into the powdered sample. A small amount of the sample will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm high.[5]

-

-

Melting Point Apparatus Setup :

-

Measurement :

-

Set the apparatus to heat at a moderate rate until the temperature is about 20°C below the expected melting point.[7]

-

Decrease the heating rate to approximately 1-2°C per minute as you approach the expected melting point. A slow heating rate is crucial for an accurate reading.[6][7]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).[7]

-

Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).[7]

-

The melting point is reported as a range from the onset to the completion of melting. A pure compound will typically have a sharp melting range of 0.5-1.0°C.[5]

-

-

Repeatability :

-

Perform the measurement in triplicate for both the free base and the HCl salt to ensure the results are reproducible.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental process, from sample preparation to data analysis.

Caption: Workflow for the comparative melting point determination of 3-Methoxybenzamidoxime free base and its HCl salt.

Conclusion: The Importance of Empirical Data

The conversion of 3-Methoxybenzamidoxime from its free base to its hydrochloride salt is expected to lead to a significant increase in its melting point due to the introduction of strong ionic forces in the crystal lattice. While theoretical principles provide a strong predictive foundation, there is no substitute for empirical data. The detailed protocol provided in this guide offers a robust framework for researchers to accurately determine and compare these crucial physicochemical properties. This data is not only fundamental for the characterization of the molecule but also invaluable for guiding formulation strategies and ensuring the quality and stability of potential drug candidates.

References

-